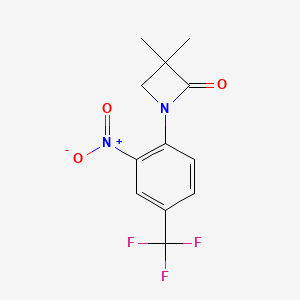

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one

Beschreibung

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one (CAS: 861881-16-5) is a β-lactam derivative featuring a strained azetidin-2-one (four-membered lactam) core. Its structure includes a 3,3-dimethyl substitution on the azetidinone ring and a 2-nitro-4-(trifluoromethyl)phenyl group at the N1 position.

Key structural features influencing its properties include:

- Steric effects: The 3,3-dimethyl groups on the azetidinone ring introduce steric hindrance, which may modulate binding interactions in biological systems.

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c1-11(2)6-16(10(11)18)8-4-3-7(12(13,14)15)5-9(8)17(19)20/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYVRAUVTHVMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650456 | |

| Record name | 3,3-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861881-16-5 | |

| Record name | 3,3-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes to 3,3-Dimethyl Azetidinone Derivatives

Schiff Base Formation as a Precursor

The synthesis begins with the preparation of a Schiff base from 2-nitro-4-(trifluoromethyl)aniline. This intermediate is critical for introducing the aryl moiety to the azetidinone nitrogen.

Procedure :

2-Nitro-4-(trifluoromethyl)aniline is condensed with formaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) at reflux (78–80°C) for 6–8 hours. The reaction forms an imine (Schiff base), which is isolated via vacuum filtration and purified by recrystallization from ethanol.

Key Data :

[2+2] Cycloaddition with Ketene Precursors

The core azetidinone ring is constructed via Staudinger-type cycloaddition between the Schiff base and a ketene generated in situ from acid chlorides.

Ketene Generation from Pivaloyl Chloride

To introduce the 3,3-dimethyl groups, pivaloyl chloride (2,2-dimethylpropanoyl chloride) serves as the ketene precursor.

Procedure :

- Base Activation : Pivaloyl chloride (1.2 equiv) is added dropwise to a stirred solution of triethylamine (2.5 equiv) in dry DMF at 0–5°C.

- Cycloaddition : The Schiff base (1.0 equiv) is added, and the mixture is refluxed (120°C) for 12–14 hours under nitrogen.

- Workup : The reaction is quenched with ice-water, and the product is extracted with dichloromethane, dried (Na₂SO₄), and concentrated.

Key Data :

- Yield : 70–75%

- Optimization : Prolonged reflux (>14 hours) reduces yields due to β-lactam ring degradation.

Alternative Ketene Sources

Dichloroacetyl chloride has been explored for halogenated azetidinones but is unsuitable for dimethyl substitution. Comparative studies confirm pivaloyl chloride’s superiority for geminal dimethyl groups.

Mechanistic Insights into Cycloaddition

Ketene-Imine Reaction Pathway

The Staudinger synthesis proceeds via a concerted [2+2] mechanism:

- Ketene Formation : Deprotonation of pivaloyl chloride generates a nucleophilic ketene (CH₂=C=O derivative).

- Cycloaddition : The ketene’s electrophilic carbonyl carbon attacks the imine’s nitrogen, forming the β-lactam ring.

Stereochemical Control :

The reaction typically yields cis-diastereomers due to suprafacial addition, though steric effects from the 3,3-dimethyl groups may favor trans configurations.

Comparative Analysis of Synthetic Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially disrupting biological pathways and exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Aryl Substituents

The following table summarizes key analogs and their structural differences:

Key Findings :

- Electronic Effects : The target compound’s nitro and trifluoromethyl groups create a stronger electron-deficient aryl ring compared to methoxy or fluorine substituents in analogs. This may enhance reactivity but reduce metabolic stability .

- Bioactivity : Analogs with methoxy groups (e.g., compound 20) exhibit potent inhibitory activity, suggesting electron-donating substituents may favor target binding in certain contexts .

Analogs with Sulfur-Containing Groups

Key Findings :

- Sulfonyl Groups : Introduction of sulfonyl moieties (e.g., compounds 31 and 44) improves aqueous solubility and may enhance blood-brain barrier penetration compared to the nitro/trifluoromethyl-substituted target compound .

- Positional Effects : Meta-substituted sulfonyl groups (compound 44) show better metabolic stability than para-substituted analogs .

Heterocyclic and Fluorinated Derivatives

Key Findings :

Physicochemical Properties

- Solubility : Sulfonyl-containing analogs (e.g., compound 31) have higher aqueous solubility than the nitro/trifluoromethyl target compound due to polar -SO₂ groups .

- logP : The target compound’s -CF₃ group increases hydrophobicity (predicted logP ~3.5) compared to methoxy-substituted analogs (logP ~2.8) .

Biologische Aktivität

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment. Its structure includes a trifluoromethyl group and a nitro substituent, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H11F3N2O3

- Molecular Weight : 288.23 g/mol

- CAS Number : 127852-28-2

- Physical State : Solid

- Melting Point : 55 °C

Antiproliferative Effects

Research indicates that 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one exhibits notable antiproliferative activity against various cancer cell lines.

- In Vitro Studies :

- In studies involving MCF-7 breast cancer cells, compounds similar to 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one demonstrated IC50 values ranging from 10 to 33 nM, indicating strong antiproliferative properties .

- The compound has been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .

The primary mechanism through which this compound exerts its biological effects involves the destabilization of microtubules:

- Tubulin Interaction : The compound interacts with the colchicine-binding site on tubulin, preventing polymerization and disrupting normal microtubule dynamics. This disruption induces cell cycle arrest and apoptosis in cancer cells .

Case Study 1: MCF-7 Cell Line

In a study examining the effects of various azetidinones on MCF-7 cells:

- Results : The compound showed significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics like CA-4 (IC50 = 3.9 nM).

- Methodology : Flow cytometry was used to assess cell cycle distribution, revealing that treatment with the compound led to a G2/M phase arrest.

Case Study 2: MDA-MB-231 Cell Line

Similar experiments were conducted on MDA-MB-231 cells (a triple-negative breast cancer line):

- Findings : The compound exhibited comparable antiproliferative activity, reinforcing its potential as a broad-spectrum anticancer agent .

Data Tables

| Compound Name | IC50 (MCF-7) | IC50 (MDA-MB-231) | Mechanism of Action |

|---|---|---|---|

| CA-4 | 3.9 nM | Not specified | Tubulin polymerization inhibition |

| 3,3-Dimethyl... | 10–33 nM | 23–33 nM | Microtubule destabilization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of azetidin-2-one derivatives typically involves cyclization reactions, such as the Staudinger ketene-imine cycloaddition or nucleophilic substitution on preformed azetidinone rings. For nitro- and trifluoromethyl-substituted analogs, intermediate functionalization (e.g., nitration or trifluoromethylation) of the aryl ring prior to azetidinone formation is critical. Optimization can be achieved by varying solvents (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., Lewis acids like ZnCl₂). Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry systems, enable systematic parameter screening (e.g., residence time, stoichiometry) to maximize yield .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR with DEPT experiments confirm the presence of methyl groups (δ 1.2–1.5 ppm for CH₃) and the azetidinone carbonyl (δ 170–175 ppm). Aromatic protons from the nitro and trifluoromethyl-substituted phenyl ring appear as distinct splitting patterns (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities and validates bond lengths/angles, particularly for the strained azetidinone ring (C–N–C ~90°) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as loss of NO₂ or CF₃ groups .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental data in the compound’s reaction mechanisms?

- Methodological Answer : Computational tools (e.g., DFT calculations) model reaction pathways, such as the activation energy for azetidinone ring formation. Discrepancies in regioselectivity (e.g., unexpected by-products from nitro-group participation) can be resolved by comparing computed transition states with experimental HPLC or GC-MS data. Cross-referencing with structural databases (e.g., Cambridge Structural Database) identifies analogous reactions involving trifluoromethyl or nitroaryl motifs .

Q. What strategies are effective in analyzing the stereochemical outcomes of reactions involving the azetidin-2-one ring?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers, while X-ray crystallography definitively assigns absolute configuration. For dynamic systems, variable-temperature NMR (VT-NMR) detects atropisomerism caused by restricted rotation around the aryl-azetidinone bond .

Q. How can researchers design experiments to optimize synthesis yield while minimizing by-products?

- Methodological Answer :

- DoE and Statistical Modeling : Fractional factorial designs screen variables (e.g., equivalents of nitroaryl precursor, reaction time). Response surface methodology (RSM) identifies optimal conditions, reducing by-products like hydrolyzed azetidinone .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation in real time, enabling rapid adjustment of parameters (e.g., quenching before side reactions occur) .

Data Contradiction and Mechanistic Analysis

Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in cross-coupling or cyclization reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while CF₃ is a weaker electron-withdrawing ortho/para-director. Competitor experiments (e.g., substituting NO₂ with OMe) quantify electronic contributions. Hammett plots correlate substituent σ values with reaction rates (e.g., azetidinone ring-opening kinetics). Spectroelectrochemical methods (e.g., cyclic voltammetry) measure redox stability of intermediates .

Q. What analytical approaches resolve conflicting data on the stability of the azetidinone ring under acidic or basic conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS monitor degradation products (e.g., ring-opened amides). pH-rate profiling (pH 1–13) identifies degradation pathways, while solid-state NMR detects crystalline phase changes affecting stability .

Safety and Handling Considerations

Q. What precautions are critical when handling nitro- and trifluoromethyl-containing intermediates during synthesis?

- Methodological Answer :

- Nitro Group Hazards : Use blast shields and remote handling for nitration steps (risk of exothermic decomposition).

- Trifluoromethyl Handling : Conduct reactions in well-ventilated fume hoods due to potential HF release during hydrolysis.

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., Silver Shield®) and face shields are mandatory. Safety protocols should align with SDS guidelines for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.